molecular formula C25H20N4O4 B12017815 [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate CAS No. 769153-06-2

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

Cat. No.: B12017815
CAS No.: 769153-06-2
M. Wt: 440.4 g/mol
InChI Key: QASSGZXMHHLPGE-RWPZCVJISA-N
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Description

The compound [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate is a hydrazone derivative featuring a naphthalene core linked to a pyrazine-carbonyl hydrazone moiety and a 4-ethoxybenzoate ester group. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

CAS No.

769153-06-2

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-10-7-18(8-11-19)25(31)33-23-12-9-17-5-3-4-6-20(17)21(23)15-28-29-24(30)22-16-26-13-14-27-22/h3-16H,2H2,1H3,(H,29,30)/b28-15+

InChI Key

QASSGZXMHHLPGE-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyrazine-2-carbonylhydrazine can be synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. The naphthalene-2-carbaldehyde is then reacted with the pyrazine-2-carbonylhydrazine to form the hydrazone intermediate. Finally, the ethoxybenzoate group is introduced through esterification with 4-ethoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate involves its interaction with molecular targets in biological systems. The pyrazine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The ethoxybenzoate group could enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key features:

Compound Name Molecular Formula Substituents on Benzoate Hydrazone/Carbonyl Moiety Key Structural Differences Reference
[1-[(E)-(Pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate (Target) C₂₅H₂₁N₄O₄* 4-ethoxy Pyrazine-2-carbonyl hydrazone Reference compound -
1-[(E)-{[2-(1-Naphthylamino)-2-oxoacetyl]hydrazono}methyl]-2-naphthyl 4-methylbenzoate C₃₁H₂₃N₃O₄ 4-methyl 1-Naphthylamino-oxoacetyl hydrazone Larger naphthalene substituent
1-[(E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl]-2-naphthyl 4-chlorobenzoate C₂₈H₂₂ClN₃O₄ 4-chloro 4-Ethylanilino-oxoacetyl hydrazone Chloro substituent; ethylanilino group
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate C₂₅H₂₅N₄O₆P N/A Triazole-phosphoryl hybrid Phosphoryl-triazole scaffold

*Molecular formula inferred from structural analysis.

Physicochemical Properties

  • Target Compound : The 4-ethoxy group enhances lipophilicity (predicted logP ~3.5–4.0), while the pyrazine moiety introduces hydrogen-bonding capacity.
  • Analogues: The 4-methyl derivative (C₃₁H₂₃N₃O₄) has a higher molecular weight (501.54 g/mol) and logP (~4.2) due to the bulky naphthylamino group . The 4-chloro analogue (C₂₈H₂₂ClN₃O₄) exhibits increased polarity from the chloro substituent, with a molecular weight of 499.9 g/mol .

Stability and Pharmacokinetics

  • The 4-ethoxy group in the target compound likely improves metabolic stability compared to 4-hydroxy analogues, as ethers resist hydrolysis better than esters.
  • Phosphoryl-containing analogues (e.g., C₂₅H₂₅N₄O₆P) exhibit enhanced aqueous solubility due to polar phosphoryl groups .

Biological Activity

The compound [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate represents a novel class of organic molecules with potential therapeutic applications. Its unique structure, which combines a naphthalene moiety with a pyrazine-carbonyl hydrazone and an ethoxy-substituted benzoate, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The structural complexity of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate is pivotal to its biological interactions. The presence of multiple functional groups allows for varied interactions with biological targets, which can influence its pharmacological profile.

Component Description
NaphthaleneAromatic hydrocarbon that may enhance lipophilicity and membrane permeability.
PyrazineA heterocyclic compound known for its ability to interact with various biological macromolecules.
HydrazoneFunctional group that can participate in hydrogen bonding and coordination chemistry.
Ethoxy GroupContributes to solubility and may affect the compound's interaction with biological systems.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazine compounds often show significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the activity of several pyrazine derivatives against human cancer cell lines (MCF-7, PC-3, HepG2) and found notable inhibition ratios, indicating potential as anticancer agents .
  • Antimicrobial Properties : Compounds featuring similar naphthalene and hydrazone structures have been reported to exhibit antimicrobial activities. The interaction of these compounds with microbial membranes may disrupt cellular integrity, leading to bactericidal effects.
  • Calcium Modulation : Pyrazine derivatives have been implicated in modulating intracellular calcium levels by inhibiting sodium flux through Na+/Ca2+ exchangers. This modulation can significantly impact cellular signaling pathways involved in various physiological processes .

Study on Antiproliferative Effects

A recent study assessed the antiproliferative effects of several pyrazine derivatives, including those structurally related to [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate. The results indicated that certain derivatives exhibited over 60% inhibition against prostatic cancer cells (PC-3) at concentrations around 20 μM, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of naphthalene-based compounds. The study highlighted how modifications in the hydrazone linkage could enhance the efficacy against specific bacterial strains, providing insights into structure-activity relationships that could guide future synthesis efforts.

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